![molecular formula C14H19NO6 B496651 [2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol CAS No. 92502-40-4](/img/structure/B496651.png)

[2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

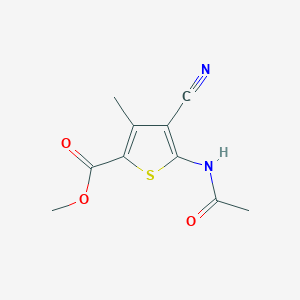

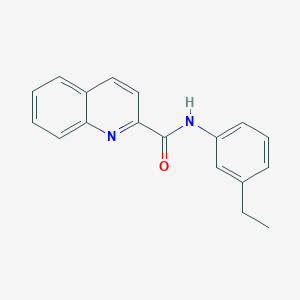

The compound appears to contain a 3,4,5-trimethoxyphenyl group, which is a phenyl ring (a hexagonal carbon ring) with three methoxy groups (OCH3) attached at the 3rd, 4th, and 5th positions. It also contains a dihydro-1,3-oxazole ring, which is a five-membered ring containing two carbon atoms, two oxygen atoms, and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a 1,3-oxazole ring attached to a 3,4,5-trimethoxyphenyl group. The exact 3D conformation would depend on the specific stereochemistry at the chiral centers in the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the oxazole ring and the methoxy groups on the phenyl ring. The oxazole ring is a heterocycle and may undergo reactions at the nitrogen or oxygen atoms. The methoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Scientific Research Applications

Structural and Synthetic Chemistry

- Crystal Structure Analysis : The crystal structure of a compound closely related to the title compound, featuring the 3,4,5-trimethoxyphenyl ring, reveals significant angles between the planes of the trimethoxyphenyl ring and the triazole ring, suggesting intricate intermolecular interactions within the crystal structure (Madadi et al., 2014).

- Synthesis of Polymers and Complexes : The compound has been involved in the synthesis of oxazolyl functionalized polymers, indicating its potential in creating new materials with specific properties. These polymers show defined molecular weights and narrow molecular weight distributions, signifying controlled synthesis processes (Summers et al., 2013).

- Metal Complexation : There's evidence of the compound's involvement in metal complexation, specifically with Cu(II), forming coordinated complexes. This suggests potential applications in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).

Catalysis and Organic Reactions

- Catalytic Activity in Epoxidation : A derivative of the compound has been used as a ligand in vanadium-catalyzed epoxidation of alkenes and oxidation of sulfides. This showcases the compound's role in catalysis, particularly in reactions significant for industrial and synthetic applications (Javadi et al., 2015).

Biological Applications

- Antimicrobial and Antioxidant Properties : Related compounds have been synthesized and found to exhibit significant antimicrobial activities and good antioxidant properties. This suggests potential pharmaceutical applications, particularly in developing new antimicrobial agents (Düğdü et al., 2014).

Miscellaneous Applications

- Structural and Physicochemical Properties : There's research into the structural and physicochemical properties of related oxazole compounds, which can provide a deeper understanding of the behavior of such molecules and their potential uses in various applications (Kadam et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-(hydroxymethyl)-2-(3,4,5-trimethoxyphenyl)-5H-1,3-oxazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-18-10-4-9(5-11(19-2)12(10)20-3)13-15-14(6-16,7-17)8-21-13/h4-5,16-17H,6-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGBEULSQUKXHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(CO2)(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-dicyano-6-ethoxy-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B496569.png)

![Urea, 1-(adamantan-1-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B496574.png)

![N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B496576.png)

![2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B496579.png)

![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide](/img/structure/B496580.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B496581.png)

![2-[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B496582.png)

![(1-Cyclohexylbenzimidazol-5-yl)[(4-fluorophenyl)sulfonyl]amine](/img/structure/B496583.png)

![2-chloro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide](/img/structure/B496591.png)